molecular formula C18H13Cl3N2OS2 B3036369 4-[(2-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether CAS No. 339276-08-3

4-[(2-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether

Cat. No. B3036369
CAS RN: 339276-08-3
M. Wt: 443.8 g/mol
InChI Key: ZKNZDHTWFWQRAZ-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether is a useful research compound. Its molecular formula is C18H13Cl3N2OS2 and its molecular weight is 443.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Compound Synthesis and Structural Analysis

  • The synthesis of structurally related chlorinated diphenyl ethers from Aspergillus species includes the isolation of new chlorinated derivatives, emphasizing the diversity of chlorophenylsulfanyl compounds in nature (Hargreaves et al., 2002).
  • Novel 4-thiopyrimidine derivatives, structurally similar to the queried compound, have been synthesized, showcasing the molecular architecture and potential applications of such chlorophenylsulfanyl compounds in crystallography and cytotoxicity studies (Stolarczyk et al., 2018).

Bioactive Compounds and Biological Activities

  • Certain N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, related to the query compound, were synthesized, showcasing their potential as antibacterial agents and moderate inhibitors of specific enzymes (Siddiqui et al., 2014).
  • Some pyridine derivatives, including 4,6-bis(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-methoxynicotinonitrile, were synthesized, displaying significant anti-tubercular activity, highlighting the potential therapeutic applications of chlorophenylsulfanyl compounds (Manikannan et al., 2010).

Molecular and Spectroscopic Analysis

  • The structural and spectral analysis of compounds like 2-[(4-chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one provides insights into the crystal structure, supramolecular interactions, and significance of chlorophenylsulfanyl in molecular chemistry (Caracelli et al., 2018).
  • Vibrational spectroscopic techniques were used to analyze 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, highlighting the molecule's stability, potential for nonlinear optical behavior, and insights into the molecular docking results, indicating potential anti-diabetic properties (Alzoman et al., 2015).

properties

IUPAC Name

4-(2-chlorophenyl)sulfanyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2OS2/c1-24-15-9-22-18(25-10-11-6-7-12(19)14(21)8-11)23-17(15)26-16-5-3-2-4-13(16)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNZDHTWFWQRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=CC=CC=C2Cl)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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